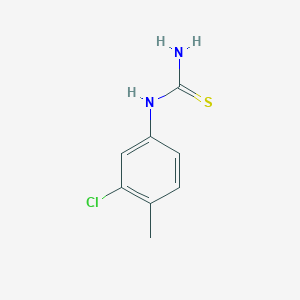

1-(3-Chloro-4-methylphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUSOFAZMILXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374012 | |

| Record name | N-(3-Chloro-4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117174-84-2 | |

| Record name | N-(3-Chloro-4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117174-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 1-(3-Chloro-4-methylphenyl)thiourea

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Chloro-4-methylphenyl)thiourea

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound is a substituted thiourea derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] The thiourea scaffold is of significant interest in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound, designed for researchers, scientists, and drug development professionals. We delve into its chemical identity, synthesis, core physicochemical parameters (lipophilicity, solubility, pKa), and spectroscopic characterization. Each section is supported by field-proven experimental protocols, explaining the causality behind methodological choices to ensure technical accuracy and reproducibility.

Chemical Identity & Synthesis

A precise understanding of a compound's identity and a reliable synthetic route are the foundational pillars of any research and development program.

Compound Identification

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | N-(3-Chloro-4-methylphenyl)thiourea | [2] |

| CAS Number | 117174-84-2 | [1][2] |

| Molecular Formula | C₈H₉ClN₂S | [1][2] |

| Molecular Weight | 200.69 g/mol | [1][2] |

| Appearance | Colorless to light yellow solid; powder to crystal | [2][5] |

Synthesis Pathway

The synthesis of N-aryl thioureas is a well-established process in organic chemistry. A common and effective method involves the reaction of an appropriately substituted aniline with a thiocyanate salt in an acidic medium to generate an isothiocyanate intermediate in situ, which is then attacked by another molecule of the aniline.[6][7] An alternative pathway involves the direct reaction of the aniline with a pre-formed isothiocyanate.[8] The protocol below details a robust method starting from 3-chloro-4-methylaniline.

This protocol is based on the acid-catalyzed reaction of 3-chloro-4-methylaniline with ammonium thiocyanate. The acid facilitates the formation of the key electrophilic intermediate, isothiocyanic acid, which then reacts with the aniline.

Materials:

-

3-chloro-4-methylaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone

-

Deionized Water

Procedure:

-

Intermediate Formation: In a round-bottom flask equipped with a reflux condenser, suspend ammonium thiocyanate (1.1 equivalents) in acetone. Add a solution of acetyl chloride (1.0 equivalent) in acetone dropwise. This step generates acetyl isothiocyanate.

-

Reaction Initiation: Reflux the mixture for 30 minutes. The causality here is to ensure the complete formation of the isothiocyanate intermediate before introducing the nucleophile.

-

Nucleophilic Addition: After cooling the mixture to room temperature, add a solution of 3-chloro-4-methylaniline (1.0 equivalent) in acetone.[6]

-

Reaction Completion: Reflux the resulting mixture for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot disappears.

-

Product Isolation: Pour the cooled reaction mixture into a beaker of acidified cold water. The product precipitates out of the aqueous solution due to its low solubility.

-

Purification: Collect the crude solid by vacuum filtration, washing with cold water to remove any unreacted salts. The product can be further purified by recrystallization from a suitable solvent such as acetonitrile or an ethanol/water mixture to yield the final, pure compound.[6]

-

Confirmation: Dry the purified solid under vacuum and confirm its identity and purity via melting point determination and spectroscopic analysis (see Section 4).

Caption: Workflow for the synthesis and purification of the title compound.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in biological systems, influencing everything from absorption and distribution to target binding. The following properties are critical for early-stage drug development.

| Parameter | Value (Predicted/Experimental) | Significance in Drug Development |

| Melting Point | 172-174 °C (Experimental)[1][2] | Indicator of purity and lattice energy. |

| Density | 1.376 ± 0.06 g/cm³ (Predicted)[2] | Useful for formulation and process chemistry calculations. |

| pKa | 12.62 ± 0.70 (Predicted)[2] | Determines ionization state at physiological pH, affecting solubility and membrane permeability. |

| Boiling Point | 310.4 ± 52.0 °C (Predicted)[2] | Relevant for assessing thermal stability. |

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity is arguably one of the most important physicochemical properties in drug design. It governs how a compound distributes between aqueous (e.g., blood plasma) and lipid (e.g., cell membranes) environments. The LogP value is a quantitative measure of this property. An optimal LogP (typically between 1 and 5 for oral drugs) is essential for achieving good membrane permeability and avoiding issues like poor solubility or high metabolic clearance.

This method is the gold standard for LogP determination due to its directness and reliability. The core principle is to allow the compound to partition between two immiscible phases (n-octanol and water) and then measure its concentration in each phase at equilibrium.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Buffered Water (pH 7.4, pre-saturated with n-octanol)

-

Centrifuge tubes or separatory funnels

-

Mechanical shaker/vortexer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: Prepare the n-octanol and aqueous buffer phases by mutually saturating them. This is a critical step to prevent volume changes during the experiment; stir equal volumes of n-octanol and buffer together vigorously for 24 hours, then allow them to separate.

-

Stock Solution: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical detector.

-

Partitioning: In a centrifuge tube, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 or 2:1 volume ratio).

-

Equilibration: Agitate the tube vigorously at a constant temperature (e.g., 25 °C) until equilibrium is reached. This can take several minutes to hours. A minimum of 5 minutes of vigorous shaking is recommended, followed by a resting period.

-

Phase Separation: Centrifuge the mixture at high speed to ensure complete separation of the two phases. This step is crucial to avoid cross-contamination during sampling.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each aliquot using a validated HPLC-UV method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

Caption: Experimental workflow for LogP determination via the Shake-Flask method.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a major hurdle in drug development, often leading to low and variable absorption.

This method determines the thermodynamic equilibrium solubility by allowing an excess of the solid compound to equilibrate with the solvent (e.g., buffered water) over time.

Materials:

-

This compound (solid)

-

Phosphate buffer (pH 7.4)

-

Small glass vials with screw caps

-

Shaking incubator or rotator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended period allows the dissolution process to reach thermodynamic equilibrium.

-

Sample Collection & Filtration: After equilibration, allow the vials to stand briefly for the excess solid to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter. This step is vital to remove any undissolved microcrystals, which would otherwise lead to an overestimation of solubility.

-

Quantification: Dilute the filtered sample as needed and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

-

Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions (pH, temperature) and is typically reported in units of µg/mL or µM.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the definitive proof of a molecule's structure and purity. For a novel or synthesized compound, a combination of techniques is required for unambiguous characterization.

Inferred Spectral Data

| Technique | Expected Characteristic Signals |

| FTIR (cm⁻¹) | ~3200-3400 (N-H stretching, broad); ~1600 (Aromatic C=C stretching); ~1250-1350 (C=S stretching)[9] |

| ¹H NMR (ppm) | ~9.5-10.0 (s, 1H, Ar-NH-); ~7.0-7.5 (m, 3H, Aromatic protons); ~2.3 (s, 3H, -CH₃); ~7.5-8.0 (br s, 2H, -NH₂) |

| ¹³C NMR (ppm) | ~180-185 (Thiocarbonyl, C=S); ~120-140 (Aromatic carbons); ~20 (Methyl carbon, -CH₃)[9] |

| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at ~200.02 and [M+H]⁺ at ~201.03, showing a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2 peaks). |

-

Sample Preparation: Ensure the sample is dry and pure (post-recrystallization). For NMR, dissolve ~5-10 mg in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For FTIR, prepare a KBr pellet or use an ATR accessory. For Mass Spectrometry, dissolve a small amount in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire data on calibrated spectrometers. For NMR, this includes ¹H, ¹³C, and potentially 2D spectra like COSY or HSQC for full assignment.

-

Data Analysis:

-

MS: Confirm the molecular weight and isotopic pattern.

-

FTIR: Identify key functional groups (N-H, C=S, aromatic ring).

-

¹H NMR: Confirm the number of protons, their chemical environments (aromatic, methyl), and splitting patterns.

-

¹³C NMR: Confirm the number of unique carbon atoms and identify the characteristic thiocarbonyl carbon.

-

-

Structural Confirmation: The combined, consistent data from all techniques provides unambiguous confirmation of the chemical structure.

Caption: Logical workflow for the structural confirmation of a synthesized compound.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and purity of the compound.

-

Storage Conditions: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[1][2]

-

Safety: this compound is classified as harmful if swallowed.[2] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the material.

Conclusion

This guide has detailed the critical physicochemical properties and characterization methodologies for this compound. From its synthesis and structural confirmation to the experimental determination of its lipophilicity and solubility, the information presented provides a robust foundation for its application in research and drug development. The compound's favorable molecular weight and structural motifs make it a promising scaffold, and a thorough understanding of these fundamental properties is the first step toward unlocking its full potential in medicinal chemistry.

References

- 1. 1-(3-Chloro-4-methylphenyl)-2-thiourea [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(3-CHLORO-4-METHYLPHENYL)-2-THIOUREA CAS 117174-84-2, CasNo.117174-84-2 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 6. 3-Acetyl-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(3-Chlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(4-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)thiourea (433253-63-5) for sale [vulcanchem.com]

- 10. mdpi.com [mdpi.com]

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1-(3-Chloro-4-methylphenyl)thiourea

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 1-(3-chloro-4-methylphenyl)thiourea. While a definitive crystal structure for this specific compound is not yet publicly available, this document outlines the established methodologies for its synthesis, crystallization, and single-crystal X-ray diffraction analysis, drawing upon the extensive body of research on analogous thiourea derivatives. We will delve into the anticipated molecular geometry, conformational analysis, and the pivotal role of intermolecular interactions, such as hydrogen bonds, in dictating the supramolecular assembly. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical experimental blueprint and a detailed theoretical lens through which to interpret the resulting structural data.

Introduction: The Significance of Thiourea Derivatives

Thiourea derivatives represent a versatile class of organic compounds with a wide spectrum of applications, ranging from medicinal chemistry to materials science.[1][2] Their biological activities, including antibacterial, antifungal, and anticancer properties, are often intrinsically linked to their three-dimensional structures and the non-covalent interactions they form.[2][3][4] The substituent pattern on the aryl ring significantly influences the electronic properties and steric profile of the molecule, which in turn governs its crystal packing and potential biological efficacy. The title compound, this compound, is of particular interest due to the interplay of the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring, which is expected to modulate its hydrogen bonding capabilities and overall solid-state architecture.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic data.

Synthesis of this compound

A common and effective method for the synthesis of N-aryl thioureas involves the reaction of the corresponding amine with a source of thiocyanate.[5][6]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-methylaniline in a suitable solvent system, such as aqueous hydrochloric acid.

-

Addition of Thiocyanate: Add a stoichiometric equivalent of potassium thiocyanate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the crude product by filtration, wash with cold water to remove any inorganic salts, and dry. Recrystallization from a suitable solvent, such as an ethanol-water mixture, will yield the purified this compound.

Diagram of the Experimental Workflow:

Caption: A schematic overview of the experimental process from synthesis to structural analysis.

Single Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a widely used and effective technique.

Protocol:

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture thereof) at room temperature.

-

Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.

-

Crystal Harvesting: Carefully harvest the well-formed, single crystals from the solution.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The harvested single crystal is mounted on a diffractometer for data collection.

Protocol:

-

Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[7][8]

-

Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using specialized software packages. The structure is typically solved by direct methods and refined by full-matrix least-squares on F².[7][8]

Analysis of the Crystal Structure

Based on the crystal structures of analogous compounds, such as 1-(3-chlorophenyl)thiourea, we can anticipate several key structural features for this compound.[7]

Molecular Geometry and Conformation

The molecule is expected to be non-planar, with a significant dihedral angle between the plane of the phenyl ring and the thiourea moiety.[7] This twist is a common feature in N-aryl thioureas and is influenced by the steric and electronic effects of the substituents.

Anticipated Key Geometric Parameters:

| Parameter | Expected Range | Rationale |

| C=S bond length | ~1.68 Å | Typical double bond character. |

| C-N bond lengths | ~1.33 - 1.38 Å | Partial double bond character due to resonance. |

| Dihedral Angle (Phenyl-Thiourea) | 40-70° | Steric hindrance between the ortho-protons and the thiourea group.[7] |

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of thiourea derivatives is predominantly governed by a network of intermolecular hydrogen bonds.[9][10]

Key Predicted Interactions:

-

N-H···S Hydrogen Bonds: The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is a good acceptor. These interactions are expected to be a dominant feature, often leading to the formation of centrosymmetric dimers or extended chains.[7][8]

-

N-H···Cl Hydrogen Bonds: The presence of the chloro substituent provides an additional hydrogen bond acceptor site, potentially leading to more complex three-dimensional networks.[7]

-

π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Diagram of Anticipated Intermolecular Interactions:

Caption: A representation of the potential hydrogen bonding network in the crystal lattice.

Computational Analysis: Hirshfeld Surface Analysis

To further elucidate the nature and contribution of various intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool.[9][10] This method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of different intermolecular contacts. The resulting 2D fingerprint plots provide a graphical representation of the percentage contribution of each type of interaction to the overall crystal packing.

Conclusion

This technical guide provides a robust framework for the experimental determination and theoretical analysis of the crystal structure of this compound. By leveraging established synthetic protocols and crystallographic techniques, researchers can obtain a detailed understanding of its solid-state architecture. The anticipated interplay of N-H···S and N-H···Cl hydrogen bonds, along with potential π-π stacking interactions, is expected to define a complex and fascinating supramolecular assembly. The structural insights gained from such studies are invaluable for understanding the structure-property relationships in this important class of compounds and for the rational design of new materials and therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. 1-(3-Chlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

Spectroscopic data (NMR, IR, Mass Spec) of 1-(3-Chloro-4-methylphenyl)thiourea

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Chloro-4-methylphenyl)thiourea

Foreword: The Imperative of Analytical Rigor in Drug Discovery

In the landscape of modern drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and stability are not mere data points; they are the determinants of efficacy, safety, and reproducibility. For a compound such as this compound, a scaffold of interest in medicinal chemistry due to the versatile reactivity and biological activity of the thiourea moiety, a comprehensive spectroscopic dossier is non-negotiable.

This guide provides a detailed technical framework for the acquisition and interpretation of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. While primary published spectra for this specific molecule are not widely available, this document serves as an expert guide to predict, analyze, and validate its structure based on foundational spectroscopic principles and data from closely related analogues. The methodologies described herein are designed to be self-validating, ensuring that any researcher can confidently confirm the molecular identity of their synthesized compound.

Molecular Structure and Spectroscopic Overview

The target molecule, this compound, possesses distinct structural features that give rise to a predictable and unique spectroscopic fingerprint. Its molecular formula is C₈H₉ClN₂S, with a monoisotopic mass of 200.02 g/mol [1].

Logical Workflow for Structural Elucidation

The process of confirming the structure of this compound follows a logical and synergistic workflow. Mass spectrometry first confirms the molecular weight. Subsequently, IR spectroscopy identifies the key functional groups. Finally, ¹H and ¹³C NMR provide the detailed atomic connectivity and chemical environment, confirming the precise arrangement of atoms.

Caption: Synergistic workflow for spectroscopic analysis.

The core structure consists of a 1,2,4-trisubstituted benzene ring attached to a thiourea functional group. This arrangement dictates the expected spectroscopic features:

-

Aromatic System: Three distinct protons on the phenyl ring.

-

Methyl Group: A singlet signal from the -CH₃ group.

-

Thiourea Moiety: Protons from two different amine environments (Ar-NH and -NH₂) and a characteristic thione carbon (C=S).

The following sections will detail the predicted data for each technique and the rationale behind these predictions.

Caption: Molecular structure with atom numbering for NMR assignment.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the specific arrangement of protons in a molecule. For this compound, we predict seven distinct proton signals.

Expertise & Experience: Predicting the ¹H NMR Spectrum

The chemical shift (δ) of a proton is governed by its local electronic environment. Electron-withdrawing groups (like chlorine) deshield nearby protons, shifting them downfield (to higher ppm), while electron-donating groups have the opposite effect. The thiourea group's electronic influence is complex, acting as a weakly deactivating group.

-

Aromatic Protons (δ 7.0–7.8 ppm): We expect three signals. H2, being ortho to the electron-withdrawing NH group, will be a doublet. H5, ortho to the chlorine atom, will be a doublet of doublets. H6, positioned between the methyl and NH groups, will also be a doublet of doublets.

-

Thiourea N-H Protons (δ 7.5–10.0 ppm): The two NH groups are chemically distinct. The Ar-NH proton signal is typically a broad singlet, often found further downfield. The C(S)-NH₂ protons are also expected to produce a broad singlet. Their exact position is highly dependent on solvent and concentration due to hydrogen bonding.[2][3]

-

Methyl Protons (δ 2.2–2.5 ppm): The methyl group attached to the aromatic ring is expected to be a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is typical for an aryl methyl group.[4]

Exemplary Data & Interpretation

The predicted ¹H NMR data (in DMSO-d₆, a common solvent for thioureas) are summarized below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.65 | br s | 1H | Ar-NH |

| ~7.70 | d | 1H | H2 |

| ~7.50 | br s | 2H | -NH₂ |

| ~7.35 | dd | 1H | H6 |

| ~7.20 | d | 1H | H5 |

| ~2.30 | s | 3H | -CH₃ |

-

Interpretation Causality: The downfield shift of the N-H protons is a hallmark of thiourea compounds and is exacerbated by intermolecular hydrogen bonding in polar solvents like DMSO. The splitting patterns of the aromatic protons are dictated by their ortho and meta coupling constants, allowing for unambiguous assignment of their positions on the ring.

Trustworthiness: A Self-Validating Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, the following protocol should be implemented.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity deuterated solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex splitting in the aromatic region.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse (zg30) experiment.

-

Number of Scans: 16 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds, allowing for near-complete T1 relaxation of all protons.

-

Acquisition Time (aq): ~4 seconds to ensure high resolution.

-

-

Processing: Apply a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Manually phase and baseline correct the spectrum.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. We predict eight distinct carbon signals for this compound.

Expertise & Experience: Predicting the ¹³C NMR Spectrum

-

Thiourea Carbon (C=S): This is the most characteristic signal in the spectrum. The C=S carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 180–185 ppm.[5][6] This provides definitive evidence for the thiourea functionality.

-

Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to electronegative atoms (N, Cl) or the thiourea group (C1, C3, C4) will have their chemical shifts significantly altered. Carbons C1 and C4 will be downfield, while C3 (attached to Cl) will also be downfield. The remaining carbons (C2, C5, C6) will appear in the typical aromatic region of δ 120-135 ppm.

-

Methyl Carbon: The methyl carbon (-CH₃) will be the most upfield signal, typically appearing around δ 20 ppm.

Exemplary Data & Interpretation

The predicted ¹³C NMR data (in DMSO-d₆) are summarized below.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~182.5 | C7 (C=S) |

| ~138.0 | C1 |

| ~135.5 | C4 |

| ~132.0 | C3 |

| ~130.5 | C6 |

| ~128.0 | C5 |

| ~125.0 | C2 |

| ~19.5 | C8 (-CH₃) |

-

Interpretation Causality: The extreme downfield shift of C7 is unequivocally due to its double bond to the electronegative sulfur atom. The assignments for the aromatic carbons are based on substituent effects calculated from empirical data; for instance, the carbon attached to nitrogen (C1) and the carbon bearing the methyl group (C4) are significantly deshielded.

Trustworthiness: A Self-Validating Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A 400 MHz spectrometer (operating at 100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for all carbons.

-

Number of Scans: 1024 scans or more may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

Processing: Apply a line broadening (LB) of 1.0 Hz.

-

Referencing: Calibrate the chemical shift scale to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Experience: Predicting the FT-IR Spectrum

For this compound, the key vibrational modes are:

-

N-H Stretching (3100–3400 cm⁻¹): The N-H bonds of the primary (-NH₂) and secondary (Ar-NH) amines will give rise to sharp to medium peaks in this region. Often, multiple peaks are observed due to symmetric and asymmetric stretching modes.[7][8]

-

C-H Stretching (2900–3100 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.

-

C=C Stretching (1450–1600 cm⁻¹): Aromatic ring skeletal vibrations typically produce several sharp bands in this region.

-

N-H Bending (1550–1650 cm⁻¹): The scissoring motion of the -NH₂ group gives a strong absorption in this region, often overlapping with C=C stretches.

-

Thioamide Bands (1300–1500 cm⁻¹ & 700-850 cm⁻¹): The thiourea group does not have a pure C=S stretch. Instead, it has several characteristic "thioamide" bands resulting from coupled vibrations of C=S stretch and C-N stretch. A significant band is often found around 1300-1400 cm⁻¹. The vibration with a major C=S stretching contribution typically appears in the 700-850 cm⁻¹ range.[7][9]

-

C-Cl Stretching (600–800 cm⁻¹): A medium to strong band corresponding to the C-Cl bond stretch is expected in the fingerprint region.

Exemplary Data & Interpretation

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Medium, Sharp | N-H Stretching (asymmetric & symmetric) |

| 3080 | Weak | Aromatic C-H Stretching |

| 2950 | Weak | Aliphatic C-H Stretching |

| 1620 | Strong | N-H Bending (Scissoring) |

| 1580, 1490 | Medium-Strong | Aromatic C=C Stretching |

| ~1350 | Strong | Thioamide Band (C-N stretch coupled) |

| ~780 | Strong | Thioamide Band (C=S stretch coupled) / C-Cl Stretch |

Trustworthiness: A Self-Validating Protocol for FT-IR Acquisition

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A modern FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 32 scans to obtain a high-quality spectrum.

-

-

Background Correction: Perform a background scan (with no sample on the crystal) immediately before the sample scan. The instrument software will automatically subtract the background spectrum (containing signals from atmospheric CO₂ and H₂O) from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Expertise & Experience: Predicting the ESI-MS Spectrum

-

Molecular Ion Peak: Using high-resolution MS (HRMS), the primary observation will be the protonated molecule, [M+H]⁺, at an m/z corresponding to the exact mass of C₈H₁₀ClN₂S⁺. A key validation point is the isotopic pattern. Due to the natural abundance of ³⁵Cl and ³⁷Cl (~3:1 ratio), we expect to see two peaks for the molecular ion: one for the ³⁵Cl isotopologue and a second, ~1/3 the intensity, at 2 m/z units higher for the ³⁷Cl isotopologue. This isotopic signature is definitive proof of the presence of one chlorine atom.

-

Fragmentation: The protonated molecule can undergo fragmentation in the mass spectrometer. A logical pathway involves the cleavage of the thiourea C-N bond.

Plausible ESI-MS Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

Exemplary Data & Interpretation

| Predicted m/z (Positive Mode) | Assignment | Notes |

| 201.0357 | [M+H]⁺ | Main peak for the ³⁵Cl isotopologue |

| 203.0328 | [M+H]⁺ | Isotope peak for ³⁷Cl, ~32% intensity of 201 |

| 142.0316 | [C₇H₈ClN]⁺ | Fragment from cleavage of the Ar-NH bond |

Trustworthiness: A Self-Validating Protocol for ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile, containing 0.1% formic acid to promote protonation.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

-

Acquisition Parameters (Positive Ion Mode):

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5–10 µL/min).

-

Mass Range: Scan from m/z 50 to 500.

-

Source Conditions: Optimize capillary voltage (~3.5 kV), source temperature (~120 °C), and nebulizing gas flow to achieve a stable signal.

-

-

Data Analysis:

-

Calibration: Ensure the instrument is calibrated immediately prior to analysis to achieve high mass accuracy (< 5 ppm error).

-

Formula Confirmation: Use the instrument's software to confirm that the measured exact mass and isotopic pattern of the molecular ion match the theoretical values for C₈H₉ClN₂S.

-

Conclusion

The synergistic application of NMR, FT-IR, and Mass Spectrometry provides a robust and definitive method for the structural characterization of this compound. The predicted data in this guide, grounded in fundamental principles and validated by data from analogous structures, serves as a reliable blueprint for researchers. By adhering to the detailed, self-validating protocols outlined herein, scientists can ensure the analytical integrity of their work, a prerequisite for success in any research or drug development endeavor.

References

- 1. 1-(3-Chloro-4-methylphenyl)-2-thiourea [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 1-(3-Chloro-4-methylphenyl)thiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical sciences and drug development, understanding the solubility of a compound is a cornerstone of its potential therapeutic efficacy and developability. 1-(3-Chloro-4-methylphenyl)thiourea, a molecule of interest in various research contexts, presents a unique solubility profile that dictates its behavior in different solvent systems. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present robust experimental methodologies for its determination, and offer a predicted solubility profile in a range of common laboratory solvents. This document is designed to be a practical and authoritative resource, empowering you to make informed decisions in your research and development endeavors.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by a delicate interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[1][2] This concept is rooted in the polarity of the molecules involved. Polar solutes, characterized by an uneven distribution of electron density and the presence of functional groups capable of hydrogen bonding (such as the thiourea moiety in our compound of interest), tend to dissolve in polar solvents.[1] Conversely, nonpolar solutes, which are dominated by van der Waals forces, find greater solubility in nonpolar solvents.[3]

Several factors influence the solubility of this compound:

-

Molecular Structure: The presence of the polar thiourea group (-NH-C(=S)-NH-) allows for hydrogen bonding, contributing to its solubility in protic and polar aprotic solvents. However, the substituted phenyl ring introduces a significant nonpolar character, which will influence its solubility in less polar environments.

-

Solvent Properties: The polarity, hydrogen bonding capability (donor or acceptor), and dielectric constant of the solvent are critical determinants of its ability to solvate the solute.[3]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the crystal and disrupt the intermolecular forces within the solvent.[3]

-

pH: For ionizable compounds, the pH of the aqueous medium can dramatically affect solubility. While this compound is not strongly acidic or basic, significant pH changes could influence its solubility profile.

Experimental Determination of Solubility: A Methodological Overview

Accurate determination of solubility is paramount for a compound's progression in the drug development pipeline. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[4][5] Kinetic solubility assays, on the other hand, offer a higher-throughput alternative for early-stage screening.[6][7][8]

The Shake-Flask Method for Equilibrium Solubility: A Step-by-Step Protocol

This method aims to determine the thermodynamic equilibrium solubility of a compound in a given solvent.

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[4]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent system.[4] A mechanical shaker or rotator is recommended to ensure consistent mixing.[9]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) to remove any remaining solid particles.[10]

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of the compound is used for accurate quantification.

-

Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Predicted Solubility Profile of this compound

In the absence of extensive experimental data, in silico prediction models can provide valuable insights into the solubility of a compound across a range of solvents. The following table presents the predicted solubility of this compound in a selection of common laboratory solvents with varying polarities. These predictions were generated using established computational algorithms that consider the molecule's structural features.

| Solvent | Polarity Index | Predicted Solubility (logS) | Predicted Solubility (mg/mL) | Qualitative Solubility |

| Hexane | 0.1 | -4.5 | 0.006 | Very Slightly Soluble |

| Toluene | 2.4 | -3.8 | 0.032 | Very Slightly Soluble |

| Dichloromethane | 3.1 | -2.5 | 0.63 | Sparingly Soluble |

| Chloroform | 4.1 | -2.3 | 1.00 | Sparingly Soluble |

| Ethyl Acetate | 4.4 | -3.0 | 0.20 | Slightly Soluble |

| Acetone | 5.1 | -2.1 | 1.58 | Soluble |

| Ethanol | 5.2 | -2.8 | 0.32 | Slightly Soluble |

| Methanol | 6.6 | -2.6 | 0.50 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | -1.5 | 6.31 | Freely Soluble |

| Water | 10.2 | -4.2 | 0.013 | Very Slightly Soluble |

Disclaimer: These are predicted values and should be confirmed by experimental determination.

Discussion and Interpretation

The predicted solubility data aligns with the theoretical principles of "like dissolves like." this compound, with its polar thiourea group and a moderately nonpolar substituted phenyl ring, exhibits a nuanced solubility profile.

Caption: Relationship between solvent polarity and predicted solubility.

As illustrated in Figure 2, the highest predicted solubility is observed in highly polar aprotic solvents like DMSO and acetone. These solvents can effectively solvate both the polar thiourea moiety and the aromatic ring. The moderate solubility in chlorinated solvents like dichloromethane and chloroform suggests that while they are not as effective as DMSO at solvating the polar groups, they can interact favorably with the overall molecule.

The lower solubility in alcohols like ethanol and methanol might be attributed to the energetic cost of disrupting the strong hydrogen-bonding network of the solvent to accommodate the solute molecule. The very low predicted solubility in nonpolar solvents such as hexane and toluene, as well as in the highly polar protic solvent water, highlights the dual nature of the molecule. The nonpolar solvents cannot effectively solvate the polar thiourea group, while water's strong hydrogen-bonding network is not sufficiently disrupted by the nonpolar phenyl ring for significant dissolution to occur.

For drug development purposes, the poor aqueous solubility is a critical parameter that would need to be addressed, potentially through formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions.

References

- 1. youtube.com [youtube.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 1-(3-Chloro-4-methylphenyl)thiourea Derivatives

Foreword: The Versatile Thiourea Scaffold in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is a perpetual endeavor. Among these, the thiourea (-NHC(=S)NH-) core has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[1][2] This versatility stems from the unique electronic and structural features of the thiourea moiety, which allow for diverse intermolecular interactions with biological targets. This in-depth technical guide focuses on a specific, promising subclass: 1-(3-Chloro-4-methylphenyl)thiourea derivatives. We will explore their synthesis, delve into their potential biological activities with supporting evidence from closely related analogs, provide detailed experimental protocols for their evaluation, and elucidate the underlying structure-activity relationships that govern their efficacy.

I. Synthesis of this compound Derivatives: A Practical Approach

The synthesis of this compound and its derivatives is typically achieved through a straightforward and efficient nucleophilic addition reaction. The general principle involves the reaction of an isothiocyanate with a primary or secondary amine.

Core Synthesis Protocol: From Amine to Thiourea

A common and reliable method for preparing the parent compound, this compound, involves the reaction of 3-chloro-4-methylaniline with an isothiocyanate precursor. A generalized protocol is provided below.

Objective: To synthesize this compound.

Materials:

-

3-Chloro-4-methylaniline

-

Ammonium thiocyanate

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Aniline Salt Formation: In a round-bottom flask, dissolve 0.1 mole of 3-chloro-4-methylaniline in a mixture of 9 mL of concentrated HCl and 25 mL of water. Heat the solution to approximately 60-70°C for one hour to ensure the complete formation of the aniline hydrochloride salt.

-

Reaction with Thiocyanate: Cool the mixture for about an hour. To the cooled solution, slowly add 0.1 mole of ammonium thiocyanate.

-

Reflux: Reflux the reaction mixture for approximately 4 hours. During this time, the isothiocyanate is generated in situ and reacts with the aniline to form the desired thiourea derivative.

-

Precipitation and Isolation: Add 20 mL of water to the reaction mixture while stirring continuously. The product will precipitate out as a solid.

-

Purification: Filter the crude product and wash it with water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified this compound.

This protocol can be adapted to synthesize various derivatives by starting with the appropriately substituted aniline or by reacting 3-chloro-4-methylphenyl isothiocyanate with different amines.

II. Potential Biological Activities: A Multifaceted Profile

While research specifically on this compound derivatives is emerging, a wealth of data on structurally similar compounds allows us to predict and explore a range of promising biological activities. The presence of the chlorine atom (an electron-withdrawing group) and the methyl group on the phenyl ring is known to modulate the lipophilicity and electronic properties of the molecule, which can significantly influence its biological profile.[1]

A. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Thiourea derivatives are a well-established class of antimicrobial agents.[1][3] The presence of halogen substituents on the phenyl ring has been shown to enhance antibacterial activity.

Evidence from Analogs:

-

Studies on various substituted phenylthioureas have demonstrated their efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. For instance, derivatives with chloro and methyl substitutions have shown significant activity.

-

The mechanism of antimicrobial action is often attributed to the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[4][5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

Objective: To screen this compound derivatives for antimicrobial activity.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer

-

Synthesized thiourea derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (solvent used for dissolving the compounds)

Step-by-Step Methodology:

-

Media Preparation and Inoculation: Prepare the appropriate agar medium and sterilize it by autoclaving. Pour the molten agar into sterile petri dishes and allow it to solidify. Prepare a standardized inoculum of the test microorganism and evenly spread it over the surface of the agar plate.

-

Well Preparation: Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Compound Loading: Carefully add a defined volume (e.g., 100 µL) of the dissolved thiourea derivative, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: After incubation, observe the plates for the formation of a clear zone around the wells, which indicates the inhibition of microbial growth. Measure the diameter of the zone of inhibition in millimeters.

Data Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater efficacy.

| Compound | Test Organism | Zone of Inhibition (mm) |

| Derivative 1 | S. aureus | [Insert Data] |

| Derivative 2 | E. coli | [Insert Data] |

| Positive Control | S. aureus | [Insert Data] |

| Negative Control | E. coli | [Insert Data] |

Table 1: Representative data table for antimicrobial screening results.

B. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thiourea derivatives have garnered significant attention as potential anticancer agents.[6][7] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[8][9] The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring has been associated with enhanced cytotoxic activity.[8]

Evidence from Analogs:

-

N-(phenylcarbamothioyl)benzamide derivatives have shown cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7, T47D) and cervical cancer (HeLa) cells.[6]

-

The anticancer activity of some thiourea derivatives is linked to the inhibition of enzymes like epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are often overexpressed in cancer cells.[6][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[11][12][13]

Objective: To evaluate the in vitro anticancer activity of this compound derivatives against a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

96-well microtiter plates

-

Synthesized thiourea derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiourea derivatives and a positive control (e.g., Doxorubicin). Include wells with untreated cells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 | [Insert Data] |

| Derivative 2 | HeLa | [Insert Data] |

| Doxorubicin | MCF-7 | [Insert Data] |

Table 2: Representative data table for IC50 values from the MTT assay.

C. Enzyme Inhibition: A Targeted Therapeutic Strategy

The thiourea scaffold is a known inhibitor of various enzymes, making it a valuable template for the design of targeted therapeutics. A notable example is the inhibition of urease, an enzyme implicated in infections by Helicobacter pylori.

Direct Evidence: Urease Inhibition by 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea Hybrids

A study on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids has demonstrated their potential as urease inhibitors. This provides direct evidence of a specific biological activity for derivatives of the core structure of interest.

Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

This assay measures the production of ammonia resulting from the urease-catalyzed hydrolysis of urea.[14][15][16]

Objective: To determine the urease inhibitory activity of this compound derivatives.

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer

-

Phenol reagent

-

Alkali reagent (sodium hypochlorite and sodium hydroxide)

-

Synthesized thiourea derivatives

-

Positive control (e.g., Thiourea)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, mix the urease enzyme solution with the test compound at various concentrations and incubate for a short period.

-

Substrate Addition: Add the urea solution to initiate the enzymatic reaction. Incubate the mixture at 37°C.

-

Color Development: Stop the reaction and induce color development by adding the phenol and alkali reagents. The ammonia produced will react to form a colored indophenol complex.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 630 nm).

-

Data Analysis: Calculate the percentage of urease inhibition for each compound concentration and determine the IC50 value.

| Compound | IC50 (µM) |

| Derivative 1 | [Insert Data] |

| Derivative 2 | [Insert Data] |

| Thiourea (Positive Control) | [Insert Data] |

Table 3: Representative data table for urease inhibition IC50 values.

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug design. For this compound derivatives, several key structural features are expected to influence their therapeutic potential.

Key SAR Principles for Phenylthiourea Derivatives:

-

Role of the Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical. The 3-chloro and 4-methyl groups in the core structure are significant. The chlorine atom, being electron-withdrawing and lipophilic, can enhance membrane permeability and interaction with hydrophobic pockets in target proteins. The methyl group can also contribute to lipophilicity and may engage in van der Waals interactions.

-

The Thiourea Moiety: The -NHC(=S)NH- group is essential for activity. The nitrogen and sulfur atoms can act as hydrogen bond donors and acceptors, respectively, facilitating binding to biological targets.

-

Derivatization at the Terminal Nitrogen: The introduction of various substituents on the second nitrogen atom of the thiourea can dramatically alter the biological activity by modifying the overall size, shape, and electronic properties of the molecule.

Visualizing the Synthesis Workflow

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jppres.com [jppres.com]

- 7. mdpi.com [mdpi.com]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

The Pivotal Role of Thiourea Derivatives in Modern Medicinal Chemistry: A Technical Guide

Abstract

Thiourea and its derivatives represent a versatile and highly privileged scaffold in the landscape of medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of this important class of compounds. We will delve into their significant roles as anticancer, antimicrobial, and antiviral agents, supported by detailed mechanistic insights, structure-activity relationships, and quantitative data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of thiourea derivatives in their quest for novel therapeutic agents.

Introduction: The Thiourea Scaffold - A Cornerstone in Drug Discovery

Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, is structurally analogous to urea, with the oxygen atom replaced by sulfur.[] This substitution imparts distinct chemical properties that make its derivatives highly valuable in drug design. The thiourea moiety's ability to form stable complexes with metals and participate in hydrogen bonding interactions allows for effective binding to a wide array of biological targets, including enzymes and receptors.[2][3] Consequently, thiourea derivatives have emerged as a focal point in organic synthesis and medicinal chemistry, demonstrating a broad spectrum of biological applications.[4]

The versatility of the thiourea scaffold allows for the synthesis of large and diverse compound libraries through relatively straightforward chemical modifications. This has led to the discovery of numerous derivatives with potent and selective biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[3][4] This guide will provide a comprehensive overview of the key therapeutic areas where thiourea derivatives have shown significant promise.

Therapeutic Applications of Thiourea Derivatives: A Multifaceted Approach to Disease

The broad biological activity of thiourea derivatives has positioned them as promising candidates for treating a range of diseases.[5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes or the disruption of critical cellular signaling pathways.

Anticancer Activity: Targeting the Hallmarks of Cancer

Thiourea derivatives have demonstrated significant potential in cancer therapy by targeting various molecular pathways involved in tumor growth, proliferation, and survival.[2] They have been shown to inhibit the growth of numerous cancer cell lines and even reverse treatment resistance.[2][4]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which thiourea derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling.[6] A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7]

Sorafenib, a multi-kinase inhibitor bearing a urea moiety (structurally similar to thiourea), is a prime example of a drug that targets VEGFR-2, as well as other kinases like RAF kinase, in the RAF/MEK/ERK signaling pathway.[8][9][10] This dual-action mechanism allows sorafenib to both directly inhibit tumor cell proliferation and block the blood supply that tumors need to grow.[10] Thiourea derivatives have been designed as potent VEGFR-2 inhibitors, demonstrating the significance of this scaffold in targeting angiogenesis.[11]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by thiourea-based kinase inhibitors.

Caption: VEGFR-2 signaling pathway and its inhibition by thiourea derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiourea derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 (Colon) | 9.0 | [11] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW620 (Colon) | 1.5 | [11] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | K562 (Leukemia) | 6.3 | [11] |

| 1-Aryl-3-(pyridin-2-yl)thiourea derivative (20) | MCF-7 (Breast) | 1.3 | [11] |

| 1-Aryl-3-(pyridin-2-yl)thiourea derivative (20) | SkBR3 (Breast) | 0.7 | [11] |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea (5) | Breast Cancer Cell Lines | 2.2 - 5.5 | [11] |

| Bis-thiourea derivative (44) | HCT116 (Colon) | 1.2 | [11] |

| Bis-thiourea derivative (45) | HCT116 (Colon) | 1.2 | [11] |

| Thiourea derivative 11 | BGC-823 (Gastric) | 20.9 - 103.6 | [12] |

| Thiourea derivative 11 | A549 (Lung) | 19.2 - 112.5 | [12] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [8] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [8] |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [8] |

| TKR15 | A549 (Lung) | 0.21 | [13] |

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance is a major global health threat, necessitating the development of novel anti-infective agents. Thiourea derivatives have emerged as a promising class of compounds with significant activity against a wide range of bacteria and fungi.[4][14] Their ability to interact with various biological targets in microorganisms makes them attractive candidates for overcoming resistance mechanisms.[15]

Mechanism of Action: Enzyme Inhibition

One of the proposed mechanisms for the antimicrobial action of thiourea derivatives is the inhibition of essential bacterial enzymes. For instance, they have been shown to target enzymes involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[14] Additionally, some derivatives have demonstrated inhibitory activity against DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[3][15]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiourea derivatives against various microbial strains.

| Compound/Ligand | Microorganism | MIC (µg/mL) | Reference |

| Thiourea derivatives | S. aureus, S. epidermidis, E. faecalis, S. pyogenes, B. cereus | 50 - 400 | [4] |

| Thiourea derivatives | C. albicans, C. krusei, C. glabrata, C. tropicalis, C. parapsilosis | 25 - 100 | [4] |

| Thiourea derivatives 4, 10 | Methicillin-resistant S. aureus | 4 - 64 | [16] |

| Thiourea derivatives 1, 2, 4, 8, 9, 10, 12 | S. aureus, S. epidermidis | 4 - 32 | [16] |

| Thiourea derivative 7a, 7b, 8 | Gram-positive and Gram-negative bacteria | 0.95 - 3.25 | [3] |

| Thiazole-containing thiourea 4c, 4g, 4h | S. aureus | 0.78 - 3.125 | [17] |

Antiviral Activity: A Broad-Spectrum Approach

Thiourea derivatives have also shown promise as antiviral agents, with activity reported against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza virus.[13][18][19] Their mechanisms of action can involve targeting viral enzymes, such as reverse transcriptase in HIV, or interfering with viral entry and replication processes.[20]

Quantitative Data on Antiviral Activity

The following table summarizes the antiviral activity of selected thiourea derivatives, expressed as EC50 values (the concentration required to achieve 50% of the maximum effect).

| Compound | Virus | EC50 (µM) | Reference |

| Acylthiourea derivative 1 | Vaccinia virus | 0.25 | [19] |

| Acylthiourea derivative 1 | La Crosse virus | 0.27 | [19] |

| Thiourea derivative 10 | Hepatitis C Virus (HCV) | 0.047 | [13] |

| Thiourea derivative 147B3 | Human Cytomegalovirus (HCMV) | 0.5 | [21] |

| Thiourea derivative 147B3 | Herpes Simplex Virus 1 (HSV-1) | 1.9 | [21] |

Synthesis of Thiourea Derivatives: A Practical Approach

The synthesis of thiourea derivatives is generally straightforward, with the most common method involving the reaction of an isothiocyanate with a primary or secondary amine.[3] This reaction is typically high-yielding and allows for the introduction of a wide variety of substituents, facilitating the creation of diverse chemical libraries for screening.

General Synthesis of 1,3-Disubstituted Thioureas

The reaction of an amine with carbon disulfide in an aqueous medium provides an efficient route to symmetrical and unsymmetrical substituted thioureas.[22] This method often proceeds through a dithiocarbamate intermediate.[3]

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-3-(2-thienylcarbonyl)thiourea

This protocol provides a detailed procedure for the synthesis of a specific anticancer thiourea derivative.

Materials:

-

2-Thiophenecarbonyl chloride

-

Ammonium thiocyanate

-

4-Chloroaniline

-

Anhydrous acetone

-

Ethanol

Procedure:

-

A solution of 2-thiophenecarbonyl chloride (0.01 mol) in anhydrous acetone (80 ml) is added dropwise to a suspension of ammonium thiocyanate (0.01 mol) in anhydrous acetone (50 ml).[7]

-

The reaction mixture is refluxed for 50 minutes.[7]

-

After cooling to room temperature, a solution of 4-chloroaniline (0.01 mol) in dry acetone (25 ml) is added.[7]

-

The resulting mixture is refluxed for 2 hours.[7]

-

The reaction mixture is then poured into five times its volume of cold water, which causes the thiourea derivative to precipitate.[7]

-

The product is collected by filtration and recrystallized from ethanol to yield white block crystals.[7]

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[14]

Experimental Workflows in Thiourea Derivative Drug Discovery

The discovery and development of new drugs based on the thiourea scaffold typically follow a structured workflow, from initial high-throughput screening to preclinical and clinical evaluation.

A Generalized Workflow for Anticancer Thiourea Drug Discovery

The following diagram illustrates a typical workflow for the identification and validation of novel anticancer thiourea derivatives.

Caption: A generalized workflow for the discovery and development of anticancer thiourea derivatives.

This workflow begins with the screening of a diverse library of thiourea compounds to identify initial "hits." These hits then undergo extensive structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective analogues (lead optimization). Promising candidates are then subjected to rigorous in vitro and in vivo preclinical testing to evaluate their efficacy, mechanism of action, and pharmacokinetic properties. Finally, the most promising compounds advance to clinical trials for evaluation in humans.

Conclusion and Future Perspectives

Thiourea derivatives have firmly established themselves as a versatile and valuable scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them a continuing source of inspiration for the development of novel therapeutic agents. Future research in this area will likely focus on the design of more selective and potent derivatives, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic efficacy and minimize side effects. The multi-targeted nature of many thiourea derivatives also presents an exciting opportunity for the development of combination therapies and drugs that can overcome the challenge of drug resistance. As our understanding of disease biology continues to grow, the adaptable nature of the thiourea scaffold will undoubtedly ensure its continued prominence in the field of drug discovery.

References

- 2. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Item - Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies - figshare - Figshare [figshare.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4-Chlorophenyl)-3-(2-thienylcarbonyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]